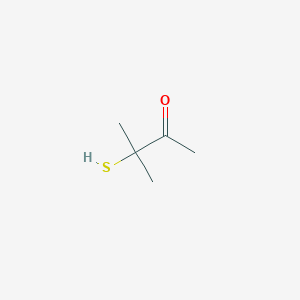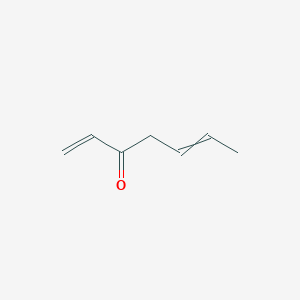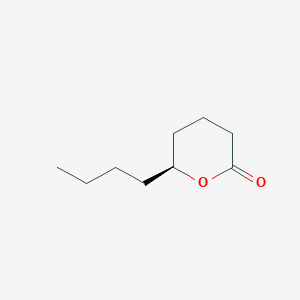
EDTA, AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid acetoxymethyl ester, commonly known as EDTA acetoxymethyl ester, is a derivative of ethylenediaminetetraacetic acid. This compound is a membrane-permeable form of ethylenediaminetetraacetic acid, which is a well-known chelating agent. Ethylenediaminetetraacetic acid acetoxymethyl ester is used to isolate metal ions within cells by releasing the active ligand ethylenediaminetetraacetic acid once internalized .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid acetoxymethyl ester is synthesized by esterifying ethylenediaminetetraacetic acid with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of ethylenediaminetetraacetic acid acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid acetoxymethyl ester undergoes hydrolysis to release ethylenediaminetetraacetic acid within cells. This hydrolysis is catalyzed by cytoplasmic esterases. The released ethylenediaminetetraacetic acid can then chelate metal ions, forming stable complexes .
Common Reagents and Conditions
Hydrolysis: Catalyzed by cytoplasmic esterases within cells.
Major Products Formed
The major product formed from the hydrolysis of ethylenediaminetetraacetic acid acetoxymethyl ester is ethylenediaminetetraacetic acid, which then forms stable metal-ion complexes .
Scientific Research Applications
Ethylenediaminetetraacetic acid acetoxymethyl ester is widely used in scientific research due to its ability to permeate cell membranes and release ethylenediaminetetraacetic acid intracellularly. Some of its applications include:
Mechanism of Action
Ethylenediaminetetraacetic acid acetoxymethyl ester exerts its effects by permeating cell membranes and undergoing hydrolysis to release ethylenediaminetetraacetic acid. The released ethylenediaminetetraacetic acid then chelates metal ions within the cell, forming stable complexes. This chelation process can disrupt metal ion-dependent processes, leading to various cellular effects such as the arrest of mitotic progression and chromosome decondensation .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid acetoxymethyl ester is unique due to its membrane-permeable nature, allowing it to deliver ethylenediaminetetraacetic acid intracellularly. Similar compounds include:
Nitrilotriacetic acid: Another aminopolycarboxylic acid used as a chelating agent but lacks membrane permeability.
Diethylenetriaminepentaacetic acid: A chelating agent with higher affinity for metal ions but also lacks membrane permeability.
Ethylenediaminetetraacetic acid acetoxymethyl ester stands out due to its ability to deliver ethylenediaminetetraacetic acid directly into cells, making it a valuable tool in research and therapeutic applications .
Properties
CAS No. |
162303-59-5 |
|---|---|
Molecular Formula |
C22H32N2O16 |
Molecular Weight |
580.49 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






